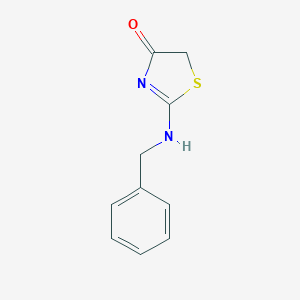

![molecular formula C14H11ClN2 B103296 1-Benzyl-2-chloro-1H-benzo[d]imidazole CAS No. 43181-78-8](/img/structure/B103296.png)

1-Benzyl-2-chloro-1H-benzo[d]imidazole

Übersicht

Beschreibung

1-Benzyl-2-chloro-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzo[d]imidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds have attracted attention due to their diverse range of biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole and related compounds typically involves the cyclization of o-phenylenediamine with appropriate precursors. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through cyclization, N-alkylation, hydrolyzation, and chlorination, with an overall yield of 56.4% . Similarly, 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles have been synthesized using 1-heptanesulfonic acid sodium salt in acetonitrile:water, which proved to be an eco-friendly and convenient method with good yields . Another eco-friendly synthesis method for related compounds utilized sodium hypochlorite in aqueous ethanol at ambient temperature .

Molecular Structure Analysis

The molecular structure of related benzo[d]imidazole compounds has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction, with theoretical calculations showing good agreement with experimental data . Additionally, the structure of a zinc complex based on 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole was determined by X-ray single crystal structure analyses, revealing a distorted tetrahedron geometry around the zinc ion .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]imidazole derivatives can be explored through various reactions. For instance, the Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process have been used for the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Moreover, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives was promoted by thiamine hydrochloride in water medium, showcasing the versatility of benzo[d]imidazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The quantum-chemical, IR, NMR, and X-ray diffraction studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties of these compounds . The molecular electrostatic potential, frontier molecular orbitals analysis, and nonlinear optical properties of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were also investigated, indicating potential applications in material science . The photoluminescence and antitumor activity of the zinc complex based on benzo[d]imidazole highlight the functional diversity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Methods : The synthesis of derivatives of 1-Benzyl-2-chloro-1H-benzo[d]imidazole, like 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, involves processes such as cyclization, N-alkylation, hydrolyzation, and chlorination. These methods focus on optimizing yield and confirming the structure through NMR and other techniques (Huang, 2009).

Biological Applications

- Anticancer Activity : Research includes the synthesis of benzimidazoles with oxadiazole nucleus, which showed significant to good anticancer activity in in vitro tests. One compound emerged as a lead compound with significant growth inhibition activity (Rashid et al., 2012).

- Photoluminescence and Antitumor Activity : Studies on zinc complexes based on benzimidazole derivatives have shown potential in treatment of cancers like esophageal cancer, with properties like yellow-green luminescence and higher inhibition on cancer cell growth compared to cisplatin (Che et al., 2015).

Other Scientific Applications

Corrosion Inhibition : Benzimidazole derivatives have been studied for their corrosion inhibition potential, particularly in protecting carbon steel in acidic environments. This includes understanding their adsorption behavior and interaction with metal surfaces (Rouifi et al., 2020).

Novel Synthesis Approaches : An eco-friendly and efficient synthesis method for 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles using sodium hypochlorite represents a significant advancement in the green chemistry domain (Patil & Nagargoje, 2022).

Safety And Hazards

Zukünftige Richtungen

The future directions for 1-Benzyl-2-chloro-1H-benzo[d]imidazole could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications to which this important heterocycle is being deployed, such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Eigenschaften

IUPAC Name |

1-benzyl-2-chlorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLIRTAXXPPHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396882 | |

| Record name | 1-benzyl-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-chloro-1H-benzo[d]imidazole | |

CAS RN |

43181-78-8 | |

| Record name | 1-benzyl-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)